molecular formula C13H14N2 B3021635 4-[2-(Pyridin-4-yl)ethyl]aniline CAS No. 1185296-27-8

4-[2-(Pyridin-4-yl)ethyl]aniline

Cat. No.: B3021635
CAS No.: 1185296-27-8
M. Wt: 198.26 g/mol
InChI Key: WKYRHDRKURSPJM-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-4-yl)ethyl]aniline (CAS: 6318-70-3, synonyms: 4-(2-pyridin-4-ylethyl)aniline) is an aromatic amine featuring a pyridine ring connected via a two-carbon ethyl linker to an aniline moiety . Its molecular formula is C₁₃H₁₃N₃, with a molar mass of 211.26 g/mol. The compound’s structure combines the electron-rich aniline group with the electron-deficient pyridine ring, creating a unique electronic profile. This hybrid structure enables applications in medicinal chemistry (e.g., as a ligand or intermediate) and materials science (e.g., fluorescence or coordination polymers).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-pyridin-4-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h3-10H,1-2,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYRHDRKURSPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283464
Record name 4-[2-(pyridin-4-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-70-3
Record name NSC31685
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-(pyridin-4-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[2-(Pyridin-4-yl)ethyl]aniline can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromopyridine with ethylamine, followed by a reduction step to obtain the desired product . The reaction conditions typically include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of 4-[2-(Pyridin-4-yl)ethyl]aniline often involves large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-4-yl)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amine group .

Scientific Research Applications

4-[2-(Pyridin-4-yl)ethyl]aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-4-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

  • 4-Methyl-2-(pyridin-4-yl)aniline (14c) Structure: Pyridine directly attached to the 2-position of the aniline ring, with a methyl group at the 4-position. Synthesis Yield: 72% .
  • 2-(Pyridin-4-yl)aniline (14e)

    • Structure : Pyridine attached directly to the aniline ring without a linker.
    • Impact : Reduced flexibility compared to the ethyl-linked parent compound, which may limit binding to certain receptors.
    • Synthesis Yield : 70% .

Linker Modifications

  • (E)-4-(2-(Pyridin-4-yl)vinyl)aniline Structure: A rigid vinyl linker between pyridine and aniline. Impact: Conjugation between aromatic systems enhances fluorescence properties (emits blue fluorescence under UV light) . Molecular Formula: C₁₃H₁₂N₂ (Note: Discrepancy in reported formula vs. C₁₄H₁₄N₂ in some sources ).
  • 4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline

    • Structure : Ethoxy linker with a substituted pyridine (5-ethyl group).
    • Impact : Increased polarity due to the oxygen atom, improving aqueous solubility.

Heterocyclic Ring Replacements

  • 4-[2-(1-Piperidinyl)ethyl]aniline

    • Structure : Pyridine replaced with piperidine (saturated six-membered ring).
    • Impact : Higher basicity (pKa ~11 for piperidine vs. ~5 for pyridine) alters protonation states in physiological conditions.
    • Physicochemical Properties : Boiling point = 332.1°C; Density = 1.031 g/cm³ .
  • 4-[2-(Pyrrolidin-1-yl)ethyl]aniline

    • Structure : Pyrrolidine (five-membered saturated ring) instead of pyridine.
    • Impact : Reduced aromaticity may decrease π-π stacking interactions in drug-receptor binding.

Extended Aromatic Systems

  • 4-(2,6-Diphenylpyridin-4-yl)aniline
    • Structure : Pyridine substituted with two phenyl groups at the 2- and 6-positions.
    • Impact : Increased steric bulk and π-π interactions enhance stability in supramolecular assemblies.
    • Molecular Weight : 322.4 g/mol .

Data Table: Key Properties of 4-[2-(Pyridin-4-yl)ethyl]aniline and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Feature Boiling Point (°C) Solubility Issues
4-[2-(Pyridin-4-yl)ethyl]aniline C₁₃H₁₃N₃ 211.26 Ethyl linker, pyridine-aniline N/A Moderate (NMR feasible)
4-Methyl-2-(pyridin-4-yl)aniline C₁₂H₁₂N₂ 184.24 Methyl substituent on aniline N/A Poor (13C NMR unavailable)
(E)-4-(2-(Pyridin-4-yl)vinyl)aniline C₁₃H₁₂N₂ 196.25 Conjugated vinyl linker N/A Fluorescent in solution
4-[2-(1-Piperidinyl)ethyl]aniline C₁₃H₂₀N₂ 204.31 Piperidine substitution 332.1 Irritant (Xi hazard)

Biological Activity

4-[2-(Pyridin-4-yl)ethyl]aniline is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol. This compound is noteworthy due to its unique substitution pattern, which enhances its chemical reactivity and biological properties. The presence of both an aniline and a pyridine moiety suggests potential applications in medicinal chemistry, particularly concerning antimicrobial and anticancer activities.

The structure of 4-[2-(Pyridin-4-yl)ethyl]aniline consists of a pyridin-4-yl group attached to an ethyl chain, which in turn is connected to an aniline group. This configuration allows for diverse interactions with biological targets, making it a subject of interest in various pharmacological studies.

Biological Activities

Research indicates that 4-[2-(Pyridin-4-yl)ethyl]aniline exhibits several significant biological activities:

  • Antimicrobial Properties :
    • The compound has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown that it can inhibit the growth of these pathogens, suggesting its potential as an antimicrobial agent .
    • A study reported that pyridine derivatives exhibit strong activity against both Gram-positive and Gram-negative bacteria, indicating that 4-[2-(Pyridin-4-yl)ethyl]aniline may share similar properties .
  • Anticancer Activity :
    • Preliminary investigations suggest that this compound may possess anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. Specific studies are ongoing to elucidate its effects on tumor growth and cell viability.
  • Mechanism of Action :
    • The biological activity of 4-[2-(Pyridin-4-yl)ethyl]aniline is believed to be mediated through its interaction with specific enzymes or receptors within biological systems. These interactions may modulate various signaling pathways, leading to therapeutic effects.

Case Studies

Several studies have explored the biological activity of compounds related to 4-[2-(Pyridin-4-yl)ethyl]aniline:

  • Study on Antimicrobial Efficacy : A recent study tested a series of pyridine derivatives against multiple bacterial strains. The results indicated that compounds with similar structures to 4-[2-(Pyridin-4-yl)ethyl]aniline exhibited varying degrees of antimicrobial activity, with some showing significant inhibition at low concentrations .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that certain derivatives of pyridine-based anilines can induce cytotoxic effects. These findings support the hypothesis that 4-[2-(Pyridin-4-yl)ethyl]aniline may also exhibit similar properties, warranting further investigation into its potential as a therapeutic agent for cancer treatment .

Synthesis

The synthesis of 4-[2-(Pyridin-4-yl)ethyl]aniline can be achieved through various methods, including:

  • Alkylation Reactions : Utilizing alkyl halides and amines in the presence of bases to form the desired product.
  • Condensation Reactions : Combining appropriate precursors under controlled conditions to yield high-purity compounds with reported efficiencies reaching up to 86%.

Comparative Analysis

A comparison between 4-[2-(Pyridin-4-yl)ethyl]aniline and other structurally related compounds highlights its unique properties:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
4-[2-(Pyridin-4-yl)ethyl]anilineModeratePotentialSpecific substitution pattern
4-(Pyridin-3-yloxy)anilineLowNoneDifferent position of pyridine group
1-Pyridin-3-yl-ethylamineLowNoneSimpler structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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